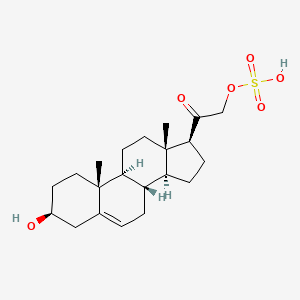

21-Hydroxypregnenolone, 21-sulfate

Description

Biochemical Classification and Significance as a Pregnane (B1235032) Steroid

21-Hydroxypregnenolone (B45168), also known by its systematic name 3β,21-dihydroxypregn-5-en-20-one, is a naturally occurring pregnane steroid. wikipedia.org As a C21 steroid, it belongs to the class of pregnanes, which are characterized by a specific 21-carbon skeleton derived from cholesterol. scielo.brresearchgate.net This compound is a derivative of pregnenolone (B344588), a foundational precursor for the synthesis of all steroid hormones. nih.govwikipedia.org Specifically, 21-hydroxypregnenolone is formed when a hydroxyl group is added at the 21st position of the pregnenolone molecule. nih.govebi.ac.uk

The significance of 21-hydroxypregnenolone lies in its role as a key intermediate in the biosynthesis of corticosteroids. wikipedia.orgmedchemexpress.com It is a step in the pathway leading to the production of vital mineralocorticoids and glucocorticoids. nih.govfrontiersin.org The conversion of pregnenolone to 21-hydroxypregnenolone is a crucial reaction within the adrenal glands. wikipedia.org From 21-hydroxypregnenolone, the synthetic pathway can proceed to form 11-deoxycorticosterone, a direct precursor to corticosterone (B1669441). wikipedia.org

Like many other steroids, 21-hydroxypregnenolone can exist in a sulfated form. Steroid sulfation is a common biochemical modification where a sulfate (B86663) group is attached to the steroid molecule, a process catalyzed by sulfotransferase enzymes. endocrinology.org This sulfation increases the water solubility of the steroid, which was initially thought to be primarily a mechanism for facilitating their excretion. endocrinology.orgbioscientifica.com However, it is now understood that sulfated steroids, such as 21-hydroxypregnenolone sulfate, also act as a circulating reservoir of inactive steroid precursors. bioscientifica.comacs.org These can be converted back to their active, non-sulfated forms in various tissues by the action of steroid sulfatase, a process known as desulfation. endocrinology.org This local regulation of active hormone levels is a critical aspect of what is known as intracrine metabolism. endocrinology.org

The disulfated form, 21-hydroxypregnenolone disulfate, has also been identified, where both the 3-hydroxy and 21-hydroxy groups are sulfated. zfin.orgebi.ac.uk This form has been found in neonatal urine and is particularly elevated in certain metabolic conditions. nih.gov The interplay between the free, monosulfated, and disulfated forms of 21-hydroxypregnenolone highlights the complex regulatory network governing steroid hormone availability and action in the body.

Historical Elucidation of its Role in Steroidogenesis Research

The understanding of steroid hormones and their synthesis pathways, a field known as steroidogenesis, has evolved significantly over many decades. researchgate.net The initial focus of endocrinology research was on identifying the major hormonal products and their physiological effects. endocrinology.org Early research in the mid-20th century began to piece together the complex enzymatic steps involved in converting cholesterol into the various classes of steroid hormones. mdpi.com

The concept of sulfated steroids emerged in the 1950s, with the first description of enzymatic sulfation of steroids in 1955. bioscientifica.com For a long time, this process was viewed simply as a detoxification and elimination pathway. endocrinology.orgbioscientifica.com However, later research, particularly from the mid-2000s onwards, revolutionized this view. bioscientifica.com It became apparent that sulfated steroids were not just waste products but constituted a significant, bioavailable pool of steroid precursors. bioscientifica.com This paradigm shift was crucial in understanding the local control of steroid hormone action in various tissues. endocrinology.org

The specific role of 21-hydroxypregnenolone within these pathways has been clarified through studies of steroid metabolism and its disorders. Research into congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting adrenal steroid synthesis, has been particularly illuminating. researchgate.net Deficiencies in specific enzymes, such as 21-hydroxylase, lead to the accumulation of certain steroid precursors and a deficiency in others. researchgate.net Interestingly, studies of newborns with 21-hydroxylase deficiency revealed elevated levels of 21-hydroxypregnenolone, suggesting the existence of alternative or distinct 21-hydroxylase activities that act on pregnenolone. nih.gov This finding pointed to a more complex regulation of steroid synthesis than previously understood, possibly involving different enzymes or pathways in fetal life compared to adulthood. nih.gov

The development of advanced analytical techniques, especially mass spectrometry, has been instrumental in identifying and quantifying the various free and sulfated steroid metabolites, including 21-hydroxypregnenolone and its sulfated derivatives, in biological fluids. endocrinology.orgacs.org These technological advancements continue to refine our understanding of the intricate and dynamic nature of steroidogenesis. endocrinology.org

Interactive Data Tables

Table 1: Properties of 21-Hydroxypregnenolone

| Property | Value |

| IUPAC Name | 3β,21-dihydroxypregn-5-en-20-one wikipedia.org |

| Other Names | Prebediolone, Pregn-5-en-3β,21-diol-20-one wikipedia.org |

| Molecular Formula | C21H32O3 nih.gov |

| Molecular Weight | 332.48 g/mol medchemexpress.com |

| CAS Number | 1164-98-3 wikipedia.org |

| ChEBI ID | CHEBI:28043 ebi.ac.uk |

Table 2: Related Steroid Compounds in the Biosynthetic Pathway

| Compound Name | Role/Relationship to 21-Hydroxypregnenolone |

| Pregnenolone | Precursor to 21-hydroxypregnenolone wikipedia.orgwikipedia.org |

| 17α-Hydroxypregnenolone | An alternative hydroxylation product of pregnenolone wikipedia.org |

| Progesterone (B1679170) | Formed from pregnenolone, a key intermediate in the Δ4 pathway wikipedia.org |

| 11-Deoxycorticosterone | Synthesized from 21-hydroxypregnenolone wikipedia.org |

| Dehydroepiandrosterone (B1670201) (DHEA) | A major adrenal androgen, formed from 17α-hydroxypregnenolone wikipedia.org |

| 21-Hydroxypregnenolone disulfate | A disulfated metabolite of 21-hydroxypregnenolone zfin.orgebi.ac.uk |

Structure

3D Structure

Properties

CAS No. |

88378-34-1 |

|---|---|

Molecular Formula |

C21H32O6S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H32O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h3,14-18,22H,4-12H2,1-2H3,(H,24,25,26)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |

InChI Key |

YNTXPDSHGMGJJG-WPWXJNKXSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Synthesis of 21 Hydroxypregnenolone and Its Sulfated Conjugates

Primary Steroidogenic Pathways Involving 21-Hydroxylase (CYP21A2)

The primary pathway for the formation of corticosteroids involves the action of several key enzymes, including 21-hydroxylase (CYP21A2).

Enzymatic Hydroxylation of Pregnenolone (B344588) to 21-Hydroxypregnenolone (B45168)

The conversion of pregnenolone to 21-hydroxypregnenolone is catalyzed by the enzyme 21-hydroxylase (CYP21A2), located in the adrenal cortex. ontosight.ai This reaction introduces a hydroxyl group at the 21-position of the pregnenolone steroid nucleus. ontosight.ai However, recent research suggests that CYP21A2 does not directly hydroxylate pregnenolone. researchgate.netnih.govnih.govfrontiersin.org Studies using recombinant fission yeast expressing human CYP21A2 have shown that while progesterone (B1679170) and 17α-hydroxyprogesterone are efficiently converted to their 21-hydroxylated products (11-deoxycorticosterone and 11-deoxycortisol, respectively), no such conversion is observed for pregnenolone or 17α-hydroxypregnenolone. researchgate.netnih.govnih.govfrontiersin.org

Molecular docking experiments indicate that a crucial interaction between the 3-oxo group of the steroid substrate and arginine-234 of the CYP21A2 enzyme is necessary for productive binding and subsequent hydroxylation. researchgate.netnih.govfrontiersin.orgresearchgate.net Steroids with a 3-hydroxy group, such as pregnenolone, are unable to form this key interaction, which likely prevents their hydroxylation at the C-21 position by CYP21A2. researchgate.netnih.govfrontiersin.orgresearchgate.net This suggests that the presence of a 3-oxo group is a strict requirement for CYP21A2 substrates. researchgate.netnih.govnih.govfrontiersin.org

Role of 3β-Hydroxysteroid Dehydrogenase and Δ5→4-Isomerase Activities

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) plays a critical role in steroid biosynthesis by converting Δ5-3β-hydroxysteroids to Δ4-ketosteroids. nih.govoup.comuniprot.org This bifunctional enzyme is essential for the production of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. oup.com

3β-HSD catalyzes the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577). nih.govoup.com The activity of 3β-HSD is crucial in determining the balance between the Δ4 and Δ5 steroidogenic pathways. nih.gov Variations in 3β-HSD activity can significantly alter the production of various steroids. For instance, a decrease in 3β-HSD activity can paradoxically increase androstenedione synthesis by favoring the Δ5 pathway, up to a certain point. nih.gov

Alternative and Tissue-Specific Biosynthetic Routes

While the classical pathways are well-established, alternative and tissue-specific routes for steroid biosynthesis also exist.

Consideration of 17α,21-Dihydroxypregnenolone Intermediates

Evidence suggests the existence of alternative pathways in human adrenal steroidogenesis that can bypass the conventional route. hmdb.ca In vitro studies with normal adrenal slices have indicated a pathway that proceeds to 21-hydroxypregnenolone, potentially involving 17α,21-dihydroxypregnenolone as an intermediate. hmdb.cahmdb.ca This compound has been identified as an intermediate in the biosynthesis of cortisol in the human fetus at midpregnancy. hmdb.ca It is formed from 17α-hydroxypregnenolone by the action of a cytochrome P450 enzyme and is subsequently converted to 11β,17α,21-trihydroxypregnenolone. hmdb.ca

Characterization of Distinct Fetal 21-Hydroxylase Systems

The fetal adrenal gland has distinct steroidogenic activities. Adrenocortical function begins around the 7th week of gestation, and from this point, the fetal adrenal gland produces steroids. nih.govresearchgate.net In conditions like 21-hydroxylase deficiency, the precursors to cortisol are shunted into the androgen pathway, leading to an excess of androgens. nih.gov This suggests a functional 21-hydroxylase system is active during fetal development. The hydrolysis of 21-hydroxypregnenolone of fetal origin by steryl-sulfatase may be an important step in the biosynthesis of deoxycorticosterone, which is found in high concentrations in the plasma of pregnant women. hmdb.ca

Sulfation Dynamics and Conjugate Formation

Sulfation is a key metabolic process for steroids, affecting their biological activity and excretion. nih.gov Steroid sulfates can also act as biosynthetic intermediates. acs.org The sulfotransferase enzyme SULT2A1 is primarily responsible for the sulfation of DHEA and other Δ5 steroids, including pregnenolone and 17α-hydroxypregnenolone. nih.govbham.ac.uk This results in the formation of their respective sulfate (B86663) conjugates. nih.gov

The direct sulfation of corticosteroids at the 21-position is a recognized metabolic pathway. nih.gov The compound 21-hydroxypregnenolone disulfate has been identified in human urine and its levels have been studied in various physiological and pathological conditions. bham.ac.ukbioscientifica.com The biosynthesis of disulfated steroids involves the same sulfotransferases that form mono-sulfated steroids. bham.ac.uk

Mechanism of 21-Sulfation of 21-Hydroxypregnenolone

The sulfation of steroids is a critical metabolic process catalyzed by a supergene family of enzymes known as sulfotransferases (SULTs). oup.com This reaction, termed sulfonation, involves the transfer of a sulfonate group (SO₃) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. oup.comresearchgate.netnih.gov In humans, these enzymes are categorized into several families, with cytosolic SULTs being primarily responsible for the metabolism of small molecules like steroids, drugs, and xenobiotics. researchgate.netnih.gov

The sulfation of 21-hydroxypregnenolone specifically involves the addition of a sulfate group to the hydroxyl (-OH) group at the 21-position of the steroid molecule. This process is part of the broader system of steroid metabolism that occurs in various tissues, including the adrenal glands, liver, and fetal tissues. researchgate.nethormonebalance.org The fetal compartment, in particular, exhibits significant sulfotransferase activity, readily converting corticosteroids like deoxycorticosterone and corticosterone (B1669441) into their 21-sulfate conjugates. hormonebalance.org While the specific SULT isoform that preferentially targets the 21-hydroxyl group of 21-hydroxypregnenolone is not definitively identified in the provided research, the general mechanism is well-established. Cytosolic SULT enzymes bind both the steroid substrate and the PAPS co-factor, facilitating the transfer of the sulfonate group, which results in the formation of 21-hydroxypregnenolone 21-sulfate and 3'-phosphoadenosine-5'-phosphate (PAP). oup.com

Several SULT isoforms are known to metabolize steroids. aging-us.com For instance, SULT2A1 is the primary enzyme for the sulfation of dehydroepiandrosterone (DHEA), while SULT1E1 shows a high affinity for estrogens. researchgate.netaging-us.comnih.gov Although there is often overlapping substrate selectivity among SULT isoforms, one particular enzyme typically demonstrates greater efficiency for a specific substrate. researchgate.net Given that fetal tissues actively produce 21-sulfates of various corticosteroids, it is evident that enzymatic machinery for this specific sulfation exists. hormonebalance.org

Table 1: Key Components in the Sulfation of 21-Hydroxypregnenolone

| Component | Role |

|---|---|

| Substrate | 21-Hydroxypregnenolone |

| Enzyme Family | Sulfotransferases (SULTs) oup.comaging-us.comnih.gov |

| Co-factor/Sulfate Donor | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) researchgate.netnih.govaging-us.com |

| Product | 21-Hydroxypregnenolone 21-sulfate |

| Byproduct | 3'-phosphoadenosine-5'-phosphate (PAP) oup.com |

| Cellular Location | Cytosol researchgate.netnih.gov |

Formation and Significance of Pregnenolone-3,21-disulfate (B1204365)

The formation of sulfated steroids is particularly prominent in the fetal compartment, which is rich in sulfotransferase activity. hormonebalance.org This leads to the generation of various sulfated steroid conjugates. While direct evidence for the formation and significance of pregnenolone-3,21-disulfate is not explicitly detailed in the provided research, the synthesis of related compounds provides insight into the potential for such molecules to exist.

The fetal adrenals and liver are primary sites for the biosynthesis of DHEA from precursors like pregnenolone and 17-hydroxypregnenolone. hormonebalance.org The fetal adrenals have a high capacity for sulfotransferase activity, converting most of the DHEA produced into DHEA-sulfate (DHEAS). hormonebalance.orgnih.gov This sulfation prevents the conversion of DHEA into more active androgens. aem-sbem.com

Furthermore, it is documented that 21-hydroxypregnenolone and its sulfate are transferred from the fetus to the placenta. hormonebalance.org In the placenta, the sulfate group is hydrolyzed by steroid sulfatase, and the unconjugated 21-hydroxypregnenolone is then converted by 3β-hydroxysteroid dehydrogenase into deoxycorticosterone. hormonebalance.org This indicates that 21-hydroxypregnenolone 21-sulfate is a known metabolite in the feto-placental unit. The hydrolysis of this sulfated steroid is an important step in the biosynthesis of deoxycorticosterone, which is found in high concentrations in the plasma of pregnant women. hmdb.ca

The formation of a disulfated pregnenolone, specifically at the 3- and 21-positions, would require sequential sulfation events catalyzed by SULT enzymes. Given the high sulfotransferase activity in fetal tissues and the presence of hydroxyl groups at both the C3 and C21 positions, the enzymatic formation of pregnenolone-3,21-disulfate is theoretically plausible within this biological context. Cortisol and cortisone (B1669442) are also converted into their corresponding 21-sulfates in the fetal compartment. hormonebalance.org The significance of such sulfated compounds often relates to their increased water solubility, which facilitates transport in the bloodstream and subsequent excretion, and the regulation of the biological activity of the parent steroid. oup.com

Table 2: Related Sulfated Steroids and Their Formation Context

| Sulfated Steroid | Precursor | Key Enzyme/Process | Biological Context | Significance |

|---|---|---|---|---|

| Dehydroepiandrosterone-sulfate (DHEAS) | Dehydroepiandrosterone (DHEA) | SULT2A1 nih.govaem-sbem.com | Fetal Adrenals hormonebalance.org | Inactivation of DHEA, preventing androgen excess. aem-sbem.com |

| 21-Hydroxypregnenolone 21-sulfate | 21-Hydroxypregnenolone | Sulfotransferase (SULT) | Fetal Compartment hormonebalance.org | Transport form; precursor for placental deoxycorticosterone synthesis. hormonebalance.orghmdb.ca |

| Cortisol 21-sulfate | Cortisol | Sulfotransferase (SULT) | Fetal Tissues hormonebalance.org | Regulation of active cortisol levels. |

| Cortisone 21-sulfate | Cortisone | Sulfotransferase (SULT) | Fetal Tissues hormonebalance.org | Regulation of active cortisone levels. |

Table 3: Compound Names Mentioned

| Compound Name | Other Names/Abbreviations |

|---|---|

| 21-Hydroxypregnenolone | Prebediolone, 3β,21-dihydroxypregn-5-en-20-one wikipedia.org |

| Pregnenolone | P5 |

| Deoxycorticosterone | DOC, 21-hydroxyprogesterone wikipedia.orgnih.gov |

| Corticosterone | |

| Progesterone | |

| 17α-Hydroxyprogesterone | 17-OHP nih.gov |

| Dehydroepiandrosterone | DHEA nih.gov |

| Dehydroepiandrosterone-sulfate | DHEAS nih.gov |

| Cortisol | |

| Cortisone | |

| 17α-Hydroxypregnenolone |

Metabolic Transformations and Deconjugation of 21 Hydroxypregnenolone, 21 Sulfate

Enzymatic Hydrolysis by Steroid Sulfatases

The initial and rate-limiting step in the metabolism of 21-hydroxypregnenolone (B45168), 21-sulfate is the cleavage of the sulfate (B86663) ester bond, a reaction catalyzed by steroid sulfatases.

Steryl-sulfatase (STS) is the enzyme responsible for hydrolyzing the sulfate moiety from various steroid sulfates, including 21-hydroxypregnenolone, 21-sulfate. This desulfation is a crucial activation step, as the sulfated forms of steroids are generally biologically inactive. The hydrolysis of the 21-sulfate group allows the resulting 21-hydroxypregnenolone to enter steroidogenic pathways. hmdb.ca

The activity of steroid 21-sulfatase has been demonstrated in various tissues, including the placenta. nih.gov The enzyme exhibits broad specificity, acting on both 3-sulfated and 21-sulfated steroids. However, the kinetics can vary depending on the substrate and the tissue. For instance, in cases of placental sulfatase deficiency, there is a noted deficiency in the hydrolysis of both steroid-3-sulfates and steroid 21-sulfates, such as deoxycorticosterone sulfate (DOC-SO4). nih.gov This indicates that a single or related enzyme system is likely responsible for the hydrolysis of different steroid sulfate types.

The process of deconjugation is essential for the subsequent metabolism of the steroid molecule. Enzymatic methods are preferred for this hydrolysis in laboratory settings due to their specificity compared to chemical methods. rsc.org The digestive juice of Helix pomatia, which contains both β-glucuronidase and arylsulfatase activities, is commonly used for the total deconjugation of urinary steroids. rsc.org

During pregnancy, the placenta plays a vital role in steroid metabolism, acting as a bridge between the fetal and maternal compartments. The human placenta possesses robust steroid sulfatase activity, which is crucial for the feto-maternal communication and the production of essential hormones. researchgate.net

21-hydroxypregnenolone and its sulfated form are transferred from the fetal compartment to the placenta. hormonebalance.org In the placenta, steroid sulfatase hydrolyzes the sulfate group from this compound. hormonebalance.org This unconjugated 21-hydroxypregnenolone can then be converted by 3β-hydroxysteroid dehydrogenase into deoxycorticosterone. hormonebalance.org

A significant metabolic pathway in the placenta involves the conversion of pregnenolone-3,21-disulfate (B1204365), which is found in high concentrations in fetal plasma, to deoxycorticosterone sulfate (DOC-SO4). nih.gov This process involves the preferential hydrolysis of the 3β-sulfate group, yielding pregnenolone-21-monosulfate. This intermediate is then acted upon by placental 3β-hydroxysteroid dehydrogenase/Δ5→4 isomerase to form DOC-SO4. nih.gov Studies have shown that a significant percentage of pregnenolone-3,21-disulfate is converted to DOC-SO4 in placental tissue incubations. nih.gov

Table 1: Placental Metabolism of Pregnenolone-3,21-disulfate

| Incubation Time | Conversion to DOC-SO4 (%) | Other Products |

|---|---|---|

| 5 min | 7.5% | DOC and pregnenolone-21-monosulfate also detected |

| 20, 60, 120 min | ~30% |

This placental conversion is a major source of the high levels of DOC-SO4 found in the plasma of pregnant women. nih.gov In cases of placental sulfatase deficiency, the hydrolysis of steroid 21-sulfates is impaired, highlighting the critical role of this enzyme in normal pregnancy physiology. nih.gov

Downstream Metabolic Fates and Interconversion with C21 Steroids

Following desulfation, 21-hydroxypregnenolone can undergo several metabolic transformations, leading to the formation of other C21 steroids.

As mentioned earlier, once 21-hydroxypregnenolone is formed from its sulfated precursor in the placenta, it can be converted to deoxycorticosterone (DOC) by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5→4 isomerase. hormonebalance.org This is a key step in the biosynthesis of mineralocorticoids.

Furthermore, the placenta can directly synthesize deoxycorticosterone sulfate (DOC-SO4) from fetal-derived pregnenolone-3,21-disulfate. nih.gov This pathway contributes significantly to the high maternal plasma levels of DOC-SO4 during pregnancy. nih.gov The rate of clearance of DOC-SO4 from plasma is notably high, much more so than other steroid sulfates, which underscores the importance of its continuous placental production. nih.gov

In the fetal compartment, both deoxycorticosterone and corticosterone (B1669441) are extensively converted to their corresponding 21-sulfates. hormonebalance.org This sulfotransferase activity is present in most fetal tissues and continues for a period after birth. hormonebalance.org An interesting aspect of the metabolism of these sulfated steroids is that corticosterone 21-sulfate can be further metabolized into various tetrahydro-derivatives without prior hydrolysis of the sulfate group. hormonebalance.org This indicates that sulfation does not necessarily terminate the metabolic activity of a steroid but can channel it into specific pathways.

Deoxycorticosterone and corticosterone-21-sulfates are not hydrolyzed in the placenta and are eliminated in the maternal urine largely unchanged. hormonebalance.org This suggests a unidirectional flow of these specific sulfated steroids from the feto-placental unit to the maternal circulation for excretion.

Physiological Distribution, Transport, and Developmental Aspects

Adrenal Cortical Production and Secretion

The adrenal cortex is a primary site for the synthesis of 21-hydroxypregnenolone (B45168). This process begins with the conversion of cholesterol into pregnenolone (B344588), a reaction catalyzed by the enzyme CYP11A1 (P450scc). scielo.br Pregnenolone then serves as a precursor for various steroid hormones. Within the adrenal glands, pregnenolone can be hydroxylated at the C21 position to form 21-hydroxypregnenolone. wikipedia.orghmdb.ca This steroid is an essential intermediate in the biosynthesis of corticosteroids such as corticosterone (B1669441) and 11-deoxycorticosterone. wikipedia.org

The production of the sulfated form, 21-hydroxypregnenolone 21-sulfate, involves the action of sulfotransferases. Specifically, sulfotransferase type 2A (SULT2A1) is responsible for sulfating the 3β-hydroxyl group of Δ5-steroids, including pregnenolone. nih.gov Adrenocorticotropic hormone (ACTH) is a major regulator of adrenal steroidogenesis. nih.gov While ACTH is known to stimulate the production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), it also acutely regulates the production of pregnenolone sulfate (PregS). nih.gov Studies have shown that upon ACTH stimulation, there is a significant and rapid increase in PregS levels in the adrenal vein, suggesting that the acute burst of pregnenolone substrate availability drives its sulfation. nih.gov

The adrenal cortex is divided into distinct zones, the zona fasciculata (ZF) and zona reticularis (ZR), which have different steroidogenic profiles. nih.gov While DHEAS is found predominantly in the ZR, PregS and 17α-hydroxypregnenolone sulfate are present in both zones. nih.gov This suggests that the synthesis of 21-hydroxypregnenolone and its subsequent sulfation are not restricted to a single adrenal zone.

Feto-Placental Unit Metabolism and Maternal-Fetal Transfer

The feto-placental unit is a complex endocrine system where both the fetus and the placenta contribute to steroid hormone metabolism. 21-hydroxypregnenolone and its sulfated forms play a significant role in this interplay. The fetal adrenal glands actively produce pregnenolone, which is readily converted to pregnenolone sulfate. hormonebalance.org This sulfated compound can then be transformed into other key steroid intermediates.

A notable metabolic pathway within the feto-placental unit involves the transfer of fetal-derived 21-hydroxypregnenolone and its sulfate to the placenta. hormonebalance.org In the placenta, the sulfate group can be hydrolyzed, and the resulting 21-hydroxypregnenolone is converted into deoxycorticosterone. hormonebalance.org This highlights a cooperative metabolic relationship where a fetal precursor is utilized by the placenta for hormone synthesis.

Furthermore, studies have shown that fetal plasma contains high concentrations of pregnenolone-3,21-disulfate (B1204365). ebi.ac.uk It is proposed that this disulfated steroid, originating from the fetus, serves as a placental precursor for maternal plasma deoxycorticosterone sulfate (DOC-SO4). ebi.ac.uk The placenta preferentially hydrolyzes the 3β-sulfate of pregnenolone-3,21-disulfate, leading to the formation of pregnenolone-21-monosulfate. ebi.ac.uk This monosulfated intermediate can then be converted to DOC-SO4 by placental enzymes. ebi.ac.uk

During labor, significant changes occur in the maternal and fetal steroid profiles. Untargeted metabolomics analysis has revealed that 21-hydroxypregnenolone monosulfate levels are significantly decreased in the maternal plasma of women who undergo labor, with no corresponding change observed in the cord plasma. mdpi.combris.ac.uk This suggests an increased turnover of C21 compounds during parturition. mdpi.com The transfer of steroid sulfates that are not hydrolyzed by the placenta, such as corticosterone sulfate, may cross to the maternal circulation unaltered. who.int

Neonatal Steroid Metabolism and Maturational Changes

The steroid metabolic profile of a newborn is distinct and undergoes significant changes during the neonatal period and infancy. In neonates, 21-hydroxypregnenolone and its metabolite, 5-pregnene-3β, 20α, 21-triol, are major 21-hydroxylated Δ5-pregnenes found in urine, primarily excreted as disulfates. nih.gov

Interestingly, in newborns with 21-hydroxylase deficiency, a condition that impairs cortisol synthesis, the excretion of 21-hydroxypregnenolone is paradoxically elevated. nih.govmayocliniclabs.comoup.comoup.comjcrpe.orgnih.gov While the absolute amount is high, its excretion relative to the total output of 3β-hydroxy-5-ene steroids is comparable to that of normal infants. nih.gov This finding suggests that the 21-hydroxylase enzyme acting on pregnenolone is not deficient in this condition. nih.gov This has led to the hypothesis that the human fetus possesses an active 21-hydroxylase that is distinct from the primary adrenal enzyme responsible for cortisol synthesis. nih.gov

Studies on urinary steroid metabolomes in term and preterm infants have shown that the excretion rates of C21-steroids, including glucocorticoid precursors, are generally low compared to the much higher excretion rates of C19-steroids. nih.govmdpi.com However, a shift towards higher excretion of C19-steroids is observed in preterm infants compared to term infants, with only minor differences in the distribution of C21-steroids. nih.gov Analysis of metabolic patterns has identified clusters of steroid excretion that are not solely dependent on gestational age or disease severity, indicating complex regulatory mechanisms in neonatal steroid metabolism. nih.govmdpi.com For instance, in some early preterm infants, higher excretion rates of glucocorticoids and their precursors have been associated with severe cerebral hemorrhage. nih.govmdpi.com

Enzymology, Gene Expression, and Molecular Regulation in Research

Biochemical Characterization of Enzymes Modifying 21-Hydroxypregnenolone (B45168) and its Sulfates

The metabolism of 21-hydroxypregnenolone and its sulfated derivatives involves a specific set of enzymes, primarily belonging to the cytochrome P450 (CYP) superfamily and the sulfotransferase (SULT) family.

Cytochrome P450 Enzymes:

CYP21A2 (Steroid 21-hydroxylase): This enzyme is a key player in the biosynthesis of corticosteroids. nih.gov Its primary role is to hydroxylate progesterone (B1679170) and 17α-hydroxyprogesterone at the C21 position to produce 11-deoxycorticosterone and 11-deoxycortisol, respectively. nih.gov However, research has shown that CYP21A2 has strict substrate requirements. For it to act, a 3-oxo functionality on the steroid A-ring is necessary. nih.gov This means that pregnenolone (B344588) and 17α-hydroxypregnenolone, which possess a 3-hydroxyl group, are not substrates for CYP21A2. nih.gov Therefore, the direct conversion of pregnenolone to 21-hydroxypregnenolone by CYP21A2 is not a significant pathway. Instead, pregnenolone must first be converted to progesterone by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B2). d-nb.info

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme exhibits dual activities. It is responsible for the 17α-hydroxylation of pregnenolone and progesterone and the subsequent cleavage of the C17-C20 bond (17,20-lyase activity) to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively. d-nb.info Studies have indicated that 21-hydroxypregnenolone can act as a competitive inhibitor of the 17α-hydroxylase activity of CYP17A1. nih.gov This suggests an interaction between these two pathways in steroidogenesis.

Sulfotransferases and Sulfatases:

Steroid Sulfotransferases (SULTs): These enzymes are responsible for the sulfation of steroids, a process that generally increases their water solubility and facilitates their transport and excretion. The fetal adrenal glands have high sulfotransferase activity, leading to the conversion of DHEA to DHEA sulfate (B86663). hormonebalance.org While specific data on the direct sulfation of 21-hydroxypregnenolone is limited, it is known that various steroid sulfates are present in fetal circulation. hormonebalance.org

Steroid Sulfatase (STS): This enzyme catalyzes the hydrolysis of steroid sulfates, converting them back to their unconjugated forms. The placenta is known to have STS activity, capable of hydrolyzing 21-sulfates. bham.ac.uk This allows for the placental conversion of fetal-derived steroid sulfates into active hormones. For instance, 21-hydroxypregnenolone sulfate transferred from the fetus can be hydrolyzed in the placenta, and the resulting 21-hydroxypregnenolone can be further metabolized. hormonebalance.org

Table 1: Key Enzymes in the Metabolism of 21-Hydroxypregnenolone and Related Steroids

| Enzyme | Family | Location | Function in Steroidogenesis | Interaction with 21-Hydroxypregnenolone |

| CYP21A2 | Cytochrome P450 | Endoplasmic Reticulum | 21-hydroxylation of progesterone and 17α-hydroxyprogesterone | Does not directly metabolize pregnenolone or 17α-hydroxypregnenolone due to the 3-hydroxyl group. |

| CYP17A1 | Cytochrome P450 | Endoplasmic Reticulum | 17α-hydroxylation and 17,20-lyase activity on pregnenolone and progesterone | 21-hydroxypregnenolone acts as a competitive inhibitor of its 17α-hydroxylase activity. nih.gov |

| HSD3B2 | Hydroxysteroid Dehydrogenase | Endoplasmic Reticulum | Converts Δ5-3β-hydroxysteroids (e.g., pregnenolone) to Δ4-3-ketosteroids (e.g., progesterone). d-nb.info | Necessary for the conversion of pregnenolone to progesterone before 21-hydroxylation can occur. |

| SULTs | Sulfotransferase | Cytosol | Catalyze the sulfation of steroids. | Responsible for the formation of steroid sulfates, including potentially 21-hydroxypregnenolone sulfate. |

| STS | Sulfatase | Endoplasmic Reticulum | Hydrolyzes steroid sulfates to their unconjugated forms. bham.ac.uk | Can hydrolyze 21-hydroxypregnenolone sulfate, particularly in the placenta. hormonebalance.orgbham.ac.uk |

Transcriptional and Post-Translational Regulation of Steroidogenic Enzymes

The production of steroid hormones is meticulously controlled through the regulation of the genes encoding steroidogenic enzymes. This regulation occurs at both the transcriptional and post-translational levels, ensuring that steroid synthesis meets the physiological demands of the body.

Transcriptional Regulation:

The expression of genes for steroidogenic enzymes is primarily driven by trophic hormones, which activate intracellular signaling pathways. researchgate.netfrontiersin.org A key pathway involves the activation of G protein-coupled receptors, leading to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA). frontiersin.org PKA then phosphorylates various transcription factors that bind to specific DNA sequences in the promoter regions of steroidogenic genes, thereby initiating their transcription. frontiersin.org

The Steroidogenic Acute Regulatory Protein (StAR) is a crucial component of this acute response, facilitating the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis. nih.gov The chronic regulation of steroidogenesis, however, relies on the increased and coordinated transcription of the genes encoding the steroidogenic enzymes themselves. frontiersin.org

Post-Translational Regulation:

Beyond the control of gene expression, the activity of steroidogenic enzymes is also modulated by post-translational modifications. researchgate.net These modifications can rapidly alter enzyme function without the need for new protein synthesis.

Phosphorylation/Dephosphorylation: Reversible phosphorylation is a major mechanism for regulating the activity of many enzymes, including those involved in steroidogenesis. oncohemakey.com For example, the activity of P450c17 is influenced by serine phosphorylation, which can affect its interaction with its redox partners. nih.gov The balance between kinases (which add phosphate (B84403) groups) and phosphatases (which remove them) is critical for fine-tuning steroid production. frontiersin.org

Protein-Protein Interactions: The function of steroidogenic enzymes, particularly the microsomal cytochrome P450 enzymes, depends on their interaction with redox partner proteins that donate electrons required for their catalytic activity. oup.com P450 oxidoreductase (POR) is the primary electron donor for all microsomal P450 enzymes, including CYP17A1 and CYP21A2. d-nb.infooup.com The interaction between the P450 enzyme and POR is essential for catalysis.

Allosteric Regulation: The activity of some steroidogenic enzymes can be modulated by the binding of other molecules at a site distinct from the active site. For instance, cytochrome b5 acts as an allosteric effector for P450c17, enhancing its 17,20-lyase activity. nih.gov This interaction is crucial for the efficient production of androgens.

Interplay with Other Cytochrome P450 Enzymes in Steroidogenesis

The steroidogenic pathway is a highly integrated network where the products of one enzymatic reaction serve as the substrates for the next. The various cytochrome P450 enzymes involved in this process exhibit a complex interplay, ensuring the production of a specific profile of steroid hormones in different tissues.

The conversion of cholesterol to pregnenolone by CYP11A1 (P450scc) is the initial committed step in steroidogenesis. oup.comoncohemakey.com From pregnenolone, the pathway can diverge depending on the presence and activity of other P450 enzymes.

In the adrenal cortex, pregnenolone can be 17α-hydroxylated by CYP17A1 to form 17α-hydroxypregnenolone. aem-sbem.com This can then be converted to 17α-hydroxyprogesterone by HSD3B2, which is a substrate for CYP21A2 to produce 11-deoxycortisol, a precursor to cortisol. aem-sbem.com

Alternatively, 17α-hydroxypregnenolone can be acted upon by the 17,20-lyase activity of CYP17A1 to produce DHEA, the precursor for sex steroids. d-nb.info The efficiency of this reaction is enhanced by cytochrome b5. nih.gov

In the pathway leading to mineralocorticoids, pregnenolone is converted to progesterone by HSD3B2, which is then hydroxylated by CYP21A2 to form 11-deoxycorticosterone. aem-sbem.com This is subsequently converted to aldosterone (B195564) through the actions of CYP11B1 and CYP11B2 . aem-sbem.commdpi.com

The presence of 21-hydroxypregnenolone and its inhibitory effect on CYP17A1 highlights a potential point of cross-regulation within these pathways. nih.gov By inhibiting 17α-hydroxylation, 21-hydroxypregnenolone could potentially modulate the flow of substrates towards different branches of the steroidogenic cascade. The sulfation and desulfation of 21-hydroxypregnenolone add another layer of complexity, creating a reservoir of this intermediate that can be activated or inactivated in different tissues, such as the fetoplacental unit. hormonebalance.orgbham.ac.uk

Role of 21 Hydroxypregnenolone, 21 Sulfate in Biochemical Pathophysiology of Steroid Disorders

Investigations into Elevated Levels in 21-Hydroxylase Deficiency (21-OHD)

Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21-OHD) is the most common inherited disorder of the adrenal glands, accounting for over 95% of CAH cases. medlineplus.govnih.gov It is an autosomal recessive condition resulting from mutations in the CYP21A2 gene, which encodes the enzyme 21-hydroxylase. medlineplus.govwikipedia.org This enzyme is crucial for the synthesis of cortisol and aldosterone (B195564). wikipedia.orgresearchgate.net Its deficiency blocks the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone (B1679170) to deoxycorticosterone. researchgate.netmsdmanuals.com This blockage leads to a decrease in cortisol production, which in turn causes a compensatory increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. researchgate.netobgynkey.com The resulting chronic ACTH stimulation leads to adrenal hyperplasia and the accumulation of steroid precursors, which are then shunted into alternative metabolic pathways, primarily leading to excess androgen production. msdmanuals.comresearchgate.net

A notable and seemingly contradictory finding in newborns with 21-hydroxylase deficiency is the significantly elevated urinary excretion of 21-hydroxypregnenolone (B45168). nih.gov This is considered a paradox because a deficiency in the 21-hydroxylase enzyme would logically suggest a decrease in all 21-hydroxylated steroid products. However, research has demonstrated a marked increase in 21-hydroxypregnenolone levels in affected infants compared to healthy ones. nih.gov

One study measured the urinary excretion of 21-hydroxypregnenolone and its metabolite, 5-pregnene-3β,20α,21-triol, which are primarily excreted as disulfates. The results showed a substantial elevation in infants with 21-OHD. nih.gov

| Group | Mean Excretion (μg/24h) | Range of Excretion (μg/24h) |

|---|---|---|

| Normal Infants | 117 | 17-263 |

| Infants with 21-OHD | 887 | 453-1431 |

Data sourced from Shackleton CH, et al. Steroids. 1987. nih.gov

The biochemical explanation for this paradox is not fully defined but is thought to be related to the existence of one or more 21-hydroxylase enzymes that are distinct from the primary adrenal enzyme (CYP21A2) deficient in CAH. nih.gov Two key findings support this hypothesis:

The human fetus possesses an active 21-hydroxylase that is different from the main adrenal enzyme. nih.gov

A 21-hydroxylase enzyme has been isolated from rabbit hepatic microsomes that is structurally very different from the adrenal enzyme and shows high activity toward pregnenolone (B344588) but not 17-hydroxyprogesterone. nih.gov

These findings suggest that an alternative pathway for the 21-hydroxylation of pregnenolone exists and is not affected by the genetic defect in CYP21A2. The massive buildup of pregnenolone due to the primary enzymatic block likely provides increased substrate for this alternative enzyme, leading to the paradoxical overproduction of 21-hydroxypregnenolone. nih.gov

In states of enzyme deficiency like 21-OHD, the normal, orderly flow of steroid synthesis is disrupted. The consequence of an enzymatic block is threefold: a deficiency of the final products ("underfill"), a shunting of precursors into other pathways due to mass action ("overflow"), and the augmentation of minor or alternative pathways ("diversion"). nih.govoup.com

The accumulation of 21-hydroxypregnenolone is an example of this diversion. While the main pathway to cortisol is blocked at the 21-hydroxylation of 17-hydroxyprogesterone, the 21-hydroxylation of pregnenolone itself can still occur. nih.govhmdb.ca Pregnenolone is the universal precursor for all steroid hormones, formed from cholesterol. nih.govoup.com In 21-OHD, the intense ACTH stimulation leads to a massive overproduction of pregnenolone. This surplus of precursor molecules is then available to various enzymes. While much of it is shunted towards the androgen synthesis pathway, leading to the characteristic virilization seen in the disorder, some is also acted upon by alternative enzymes, leading to compounds like 21-hydroxypregnenolone. researchgate.netobgynkey.com

Therefore, 21-hydroxypregnenolone is an intermediate in an alternative biosynthetic route that becomes more prominent under the pathophysiological conditions of 21-OHD. hmdb.cawikipedia.org Its presence reflects the metabolic consequences of the primary enzyme defect and the body's attempt to metabolize the massive excess of precursor steroids.

Implications in Other Congenital Adrenal Hyperplasias and Related Steroid Synthesis Disorders

The analysis of 21-hydroxypregnenolone and related metabolites also has implications for other forms of CAH and steroid synthesis disorders, helping to differentiate the specific enzymatic defect.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency: In this disorder, the conversion of Δ5-steroids (like pregnenolone, 17-hydroxypregnenolone, and DHEA) to Δ4-steroids (progesterone, 17-hydroxyprogesterone, and androstenedione) is impaired. This leads to a significant accumulation of Δ5-steroids. nih.gov Consequently, the substrate pool for the enzyme that forms 21-hydroxypregnenolone is greatly expanded, which may lead to its elevated levels.

11β-Hydroxylase Deficiency: In this form of CAH, the block occurs later in the cortisol synthesis pathway. It leads to an accumulation of 11-deoxycortisol and deoxycorticosterone. The precursor 21-hydroxyprogesterone is also found to be elevated in this condition. rupahealth.com Analysis of a full steroid panel, including 21-hydroxypregnenolone, can help distinguish between different hypertensive forms of CAH.

Research Applications as a Biochemical Marker for Steroidogenic Pathway Analysis

While 17-hydroxyprogesterone (17-OHP) is the primary biomarker used in newborn screening and diagnosis of 21-OHD, it has limitations. nih.govnih.gov More specific markers, such as 21-deoxycortisol, have been identified as uniquely adrenal-derived and are not produced in the gonads, making them highly discriminatory for 21-OHD. wikipedia.orgnih.gov

In this context, 21-hydroxypregnenolone, 21-sulfate serves as a valuable research tool for a more in-depth analysis of steroidogenic pathways. Its measurement, typically as part of a comprehensive steroid profile using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides unique information. nih.gov

The elevated level of 21-hydroxypregnenolone in 21-OHD is a clear indicator of the activity of an alternative or secondary metabolic pathway that is not impaired by the primary genetic defect. nih.gov Studying its flux and concentration helps researchers and clinicians:

Understand the complexity and plasticity of the steroidogenic network.

Identify the existence and activity of isoenzymes or alternative enzymes in steroid metabolism. nih.gov

Potentially differentiate between genotypes of CAH based on subtle differences in their complete steroid metabolome.

Evaluate the downstream effects of precursor accumulation on minor metabolic pathways that may become significant in disease states.

By including 21-hydroxypregnenolone in a panel of steroid biomarkers, a more complete and nuanced picture of the biochemical disruption in various forms of CAH and other steroid disorders can be achieved. rupahealth.com

Advanced Analytical Methodologies for Research on 21 Hydroxypregnenolone, 21 Sulfate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Steroid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for comprehensive steroid profiling due to its high sensitivity and specificity. scispace.comnih.gov This technique allows for the simultaneous measurement of multiple steroids in a single analysis, which is a significant advantage over traditional immunoassays that can be prone to cross-reactivity. scispace.comnih.gov

The development of LC-MS/MS methods for steroid analysis involves several key steps. Sample preparation is critical and often includes a liquid-liquid extraction to isolate the steroids from the biological matrix, such as serum or urine. scispace.com To enhance sensitivity and chromatographic separation, derivatization of the steroid's hydroxyl groups may be employed. nih.gov The chromatographic separation is typically achieved using a reversed-phase column, with a gradient elution of mobile phases like water and methanol (B129727) containing a small percentage of formic acid to improve ionization. scispace.comnih.gov

The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode. This allows for the selection of specific precursor-to-product ion transitions for each steroid, providing a high degree of specificity and reducing background noise. mdpi.com Recent advancements in LC-MS/MS have enabled the development of extensive steroid panels, capable of measuring over a dozen steroids simultaneously, including precursors, androgens, glucocorticoids, and mineralocorticoids. scispace.comnih.gov These comprehensive profiles are invaluable for diagnosing and monitoring various endocrine disorders, such as congenital adrenal hyperplasia (CAH). nih.govnih.govresearchgate.net

For sulfated steroids like 21-hydroxypregnenolone (B45168), 21-sulfate, direct analysis by LC-MS/MS is possible. Specific methods have been developed for the direct identification of steroid disulfates in urine by monitoring a constant ion loss from the molecular di-anion. bioscientifica.com This approach has proven useful in the prenatal diagnosis of disorders affecting steroid metabolism. bioscientifica.com

Table 1: Example of Steroids Included in an LC-MS/MS Panel

| Steroid Class | Examples |

|---|---|

| Progestogens | Progesterone (B1679170), 17-hydroxyprogesterone, Pregnenolone (B344588), 17-hydroxypregnenolone |

| Androgens | Testosterone, Androstenedione (B190577), Dehydroepiandrosterone (B1670201) (DHEA) |

| Glucocorticoids | Cortisol, Cortisone (B1669442), 11-deoxycortisol, 21-deoxycortisol |

| Mineralocorticoids | Aldosterone (B195564), Corticosterone (B1669441), 11-deoxycorticosterone |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) has a long and established history in steroid analysis and remains a powerful tool for identifying and quantifying steroid metabolites. mdpi.comoup.com While LC-MS/MS has gained prominence for routine clinical assays, GC-MS offers superior chromatographic resolution, which is particularly beneficial for the discovery of new steroids and the detailed characterization of the steroidome. mdpi.comoup.com

A critical step in GC-MS analysis of steroids is sample preparation. Since steroids are often present in conjugated forms (sulfates and glucuronides) in biological fluids like urine, a hydrolysis step is necessary to cleave these conjugates. oup.com This is typically achieved through enzymatic deconjugation. researchgate.net Following hydrolysis, a derivatization step is essential to increase the volatility and thermal stability of the steroids, making them suitable for gas chromatography. mdpi.comoup.com

The derivatized steroids are then separated on a capillary column within the gas chromatograph before being introduced into the mass spectrometer. Electron ionization (EI) is the most common ionization technique used in GC-MS for steroid analysis, as it produces reproducible fragmentation patterns that can be compared against extensive mass spectral libraries for metabolite identification. mdpi.com For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and specificity. mdpi.com

GC-MS has been instrumental in defining the normal and disordered steroidome, providing valuable insights into various metabolic disorders. oup.com For instance, urinary steroid profiling by GC-MS is a key diagnostic tool for conditions like congenital adrenal hyperplasia, where it can identify the accumulation of specific precursor metabolites. oup.comnih.gov

Table 2: Comparison of LC-MS/MS and GC-MS for Steroid Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Sample Preparation | Often requires liquid-liquid extraction; derivatization can enhance sensitivity. | Requires hydrolysis of conjugates and chemical derivatization for volatility. |

| Chromatography | Liquid phase separation. | Gas phase separation, offering high resolution. |

| Ionization | Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | Primarily Electron Ionization (EI). |

| Strengths | High throughput, direct analysis of some conjugates, good for routine quantification. | Excellent for metabolite identification, high resolution, extensive spectral libraries available. |

| Limitations | Can have matrix effects, resolution may be lower than GC. | Lengthy sample preparation, not suitable for thermolabile compounds without derivatization. |

Method Development for Isotopic Tracing and Metabolic Flux Studies

Isotopic tracing, coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, known as metabolic flux. nsf.goveurisotop.com This approach involves introducing a stable isotope-labeled substrate (e.g., ¹³C- or ²H-labeled) into a biological system and tracking the incorporation of the isotope into downstream metabolites. nsf.goveurisotop.com

The development of methods for isotopic tracing of steroid metabolism, including that of 21-hydroxypregnenolone, 21-sulfate, requires careful consideration of the experimental design. This includes the choice of the isotopic tracer, the duration of the labeling experiment, and the analytical method for measuring isotopic enrichment in the target metabolites. nsf.govd-nb.info

Mass spectrometry is the primary analytical tool for metabolic flux analysis. Both LC-MS/MS and GC-MS can be used to measure the mass isotopomer distribution of labeled metabolites. d-nb.info The resulting data on isotopic enrichment, combined with measurements of metabolite concentrations and uptake/secretion rates, can be used in computational models to calculate intracellular metabolic fluxes. nsf.govbiorxiv.org

Metabolic flux analysis provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. eurisotop.com For example, an elevated level of a metabolite could be due to either increased production or decreased consumption. Isotopic tracing can distinguish between these two possibilities, providing a more accurate understanding of the underlying metabolic changes. eurisotop.com This has significant implications for understanding the pathophysiology of diseases involving altered steroid metabolism and for identifying potential therapeutic targets. otsuka.co.jp

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 11-deoxycorticosterone | |

| 11-deoxycortisol | |

| 17-hydroxyprogesterone | |

| 17-hydroxypregnenolone | |

| 21-deoxycortisol | |

| 21-hydroxypregnenolone | |

| This compound | |

| Aldosterone | |

| Androstenedione | |

| Corticosterone | |

| Cortisol | |

| Cortisone | |

| Dehydroepiandrosterone (DHEA) | |

| Dehydroepiandrosterone sulfate (B86663) (DHEAS) | |

| Pregnenolone | |

| Progesterone |

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway and functional role of 21-Hydroxypregnenolone, 21-sulfate in steroidogenesis?

- Answer : 21-Hydroxypregnenolone (21-OH-Preg) is a Δ5-steroid intermediate in corticosterone synthesis. Its 21-sulfate form arises from sulfotransferase activity, predominantly at the 21-hydroxyl group . Key enzymes include CYP21A2 (for 21-hydroxylation) and 3β-HSD (for Δ5 to Δ4 conversion). 21-OH-Preg competes with progesterone for CYP17-mediated 17α-hydroxylation, influencing glucocorticoid/mineralocorticoid balance . In adrenal zonation, unconjugated 21-OH-Preg is enriched in the outer cortex, while sulfated forms dominate the inner zone .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution is the gold standard for specificity, particularly in follicular fluid and neonatal urine . Liquid chromatography-tandem MS (LC-MS/MS) is preferred for high-throughput metabolomic studies, enabling simultaneous detection of sulfated and unconjugated forms . Sample preparation must include enzymatic hydrolysis (e.g., sulfatase treatment) to differentiate sulfate conjugates .

Q. How does this compound interact with steroidogenic cytochrome P450 enzymes?

- Answer : 21-OH-Preg exhibits competitive inhibition of CYP17 (progesterone 17α-hydroxylase activity), with a hydroxyl group at C3 enhancing substrate recognition. This contrasts with ketone-bearing steroids like deoxycorticosterone, which lack inhibitory effects . Kinetic assays using recombinant CYP17 and radiolabeled substrates are critical for elucidating these interactions .

Advanced Research Questions

Q. How can contradictory findings on elevated 21-OH-Preg levels in 21-hydroxylase deficiency (21-OHD) be resolved?

- Answer : Despite impaired 21-hydroxylation in 21-OHD, elevated 21-OH-Preg in neonates suggests compensatory sulfation or alternative Δ5-pathway activation . Comparative metabolomics of urinary Δ5-steroids (e.g., 5-pregnene-3β,20α,21-triol sulfate) can clarify this paradox. Longitudinal studies must account for developmental shifts in sulfotransferase expression and adrenal zonation .

Q. What methodological challenges arise in characterizing sulfation patterns of 21-Hydroxypregnenolone?

- Answer : Partial sulfation at C3 (~20%) and non-hydrolyzable conjugates (~40%) complicate quantification . Dual sulfation (e.g., disulfates) requires advanced fragmentation patterns in MS/MS . In vitro assays using guinea pig adrenal sulfotransferase have identified 21-sulfate as the dominant form, but species-specific enzyme variability limits extrapolation .

Q. How do age-related variations in 21-OH-Preg disulfate impact longitudinal metabolic studies?

- Answer : Linear regression models from human cohort data show log2-fold changes in disulfate levels across age intervals, linked to adrenal maturation . Covariates like gender and pubertal status must be stratified. Non-invasive urinary profiling is recommended for pediatric studies to avoid confounding by stress-induced cortisol fluctuations .

Q. What metabolomic approaches elucidate 21-OH-Preg’s role in chronic fatigue syndrome (CFS)?

- Answer : In rodent CFS models, 21-OH-Preg upregulation correlates with corticosterone/aldosterone depletion, implicating dysregulated steroidogenesis. Targeted LC-MS/MS of fecal metabolites and 16S rRNA sequencing can link gut microbiota shifts (e.g., bile acid metabolism) to adrenal dysfunction . Pathway enrichment analysis (e.g., KEGG) identifies steroid hormone biosynthesis as a key node .

Methodological Considerations

- Experimental Design : Include sulfatase-treated vs. untreated controls to distinguish conjugated/unconjugated forms .

- Data Interpretation : Normalize 21-OH-Preg levels to total Δ5-steroids (e.g., pregnenolone sulfate) to account for inter-individual variability .

- Statistical Tools : Use multivariate analysis (PCA/PLS-DA) in metabolomics to resolve co-varying steroids and reduce dimensionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.